Silicon 2,3-naphthalocyanine dihydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

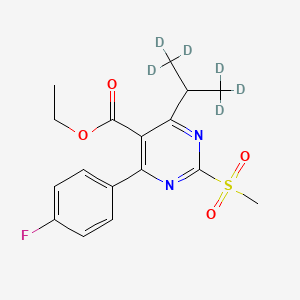

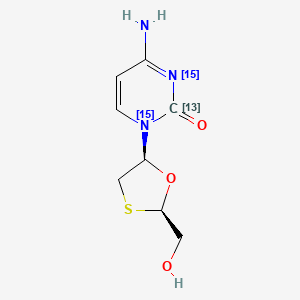

Silicon 2,3-naphthalocyanine dihydroxide is a chemical compound with the empirical formula C48H26N8O2Si and a molecular weight of 774.86 g/mol . It is a member of the phthalocyanine family, known for their intense far-red absorption and emission features . This compound is particularly noted for its applications in photonic and optical materials due to its unique optical properties .

Métodos De Preparación

The synthesis of silicon 2,3-naphthalocyanine dihydroxide involves multiple steps. One common method includes the hydrolysis of silicon 2,3-naphthalocyanine dichloride in the presence of water or a suitable base . The reaction typically occurs under controlled conditions to ensure the formation of the dihydroxide derivative. Industrial production methods may involve large-scale hydrolysis processes with stringent quality control to maintain the purity and consistency of the product .

Análisis De Reacciones Químicas

Silicon 2,3-naphthalocyanine dihydroxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silicon 2,3-naphthalocyanine dioxides under specific conditions.

Reduction: It can be reduced using suitable reducing agents to yield different derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Silicon 2,3-naphthalocyanine dihydroxide has a wide range of scientific research applications:

Mecanismo De Acción

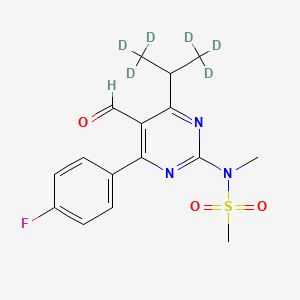

The mechanism of action of silicon 2,3-naphthalocyanine dihydroxide involves its interaction with light. Upon exposure to light, it undergoes a photochemical reaction that generates reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis, making it effective in photodynamic therapy . The molecular targets and pathways involved include the generation of singlet oxygen and other ROS that interact with cellular components to induce cell death .

Comparación Con Compuestos Similares

Silicon 2,3-naphthalocyanine dihydroxide is compared with other similar compounds such as:

Silicon phthalocyanine dihydroxide: Similar in structure but differs in the position of the naphthalene rings.

Silicon 2,3-naphthalocyanine dichloride: Contains chlorine atoms instead of hydroxyl groups, affecting its reactivity and applications.

Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide: Contains tert-butyl groups that influence its solubility and optical properties.

These compounds share similar optical properties but differ in their chemical reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts.

Propiedades

Número CAS |

92396-90-2 |

|---|---|

Fórmula molecular |

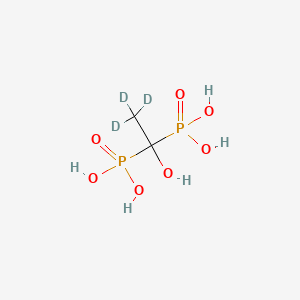

C48H80N8O2Si |

Peso molecular |

829.3 g/mol |

Nombre IUPAC |

54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontane |

InChI |

InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2 |

Clave InChI |

VLVPZHPCZCEGRU-UHFFFAOYSA-N |

SMILES |

C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |

SMILES canónico |

C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |

Origen del producto |

United States |

Q1: What makes Silicon 2,3-naphthalocyanine dihydroxide a promising candidate for cancer treatment?

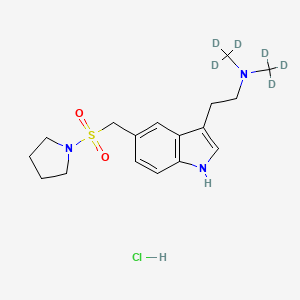

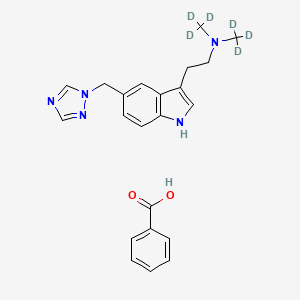

A: The research abstract highlights the use of this compound encapsulated within Polyethylene glycol phospholipids nanoparticles for potential cancer treatment using near-infrared (NIR) laser-induced combination therapy []. While the abstract doesn't provide in-depth information about the compound's mechanism of action, its incorporation into nanoparticles designed for NIR laser-induced therapy suggests potential applications in photodynamic therapy (PDT) or photothermal therapy (PTT).

Q2: What is the significance of encapsulating this compound within Polyethylene glycol phospholipids nanoparticles?

A: Encapsulating this compound within Polyethylene glycol phospholipids nanoparticles (SiNcOH-DSPE-PEG(NH2) NPs) likely serves several purposes []. Firstly, it can improve the solubility and biocompatibility of the compound. Secondly, it allows for targeted delivery to tumor sites, potentially enhancing treatment efficacy and minimizing off-target effects. Lastly, the nanoparticle formulation may offer controlled release of the compound, leading to a sustained therapeutic effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)